Cas no 1394730-98-3 (4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidi n-1-yl]pyrimidine)

4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine is a synthetic compound with significant pharmacological potential. It exhibits high selectivity and specificity, making it a valuable tool in drug discovery. The compound's unique structure contributes to its favorable biological activity, offering potential applications in various therapeutic areas.
4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidi n-1-yl]pyrimidine structure
1394730-98-3 structure
Product Name:4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidi n-1-yl]pyrimidine
CAS No:1394730-98-3
MF:C19H21N5
MW:319.403543233871
CID:5841391
PubChem ID:71862338
Update Time:2025-07-15

4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidi n-1-yl]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidi n-1-yl]pyrimidine
    • Pyrimidine, 4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)-1-piperidinyl]-
    • Z1343346131
    • 1394730-98-3
    • 4-imidazol-1-yl-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine
    • EN300-7528720
    • 4-(1H-Imidazol-1-yl)-6-(2-(p-tolyl)piperidin-1-yl)pyrimidine
    • AKOS033274950
    • 4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine
    • CS-0260472
    • Inchi: 1S/C19H21N5/c1-15-5-7-16(8-6-15)17-4-2-3-10-24(17)19-12-18(21-13-22-19)23-11-9-20-14-23/h5-9,11-14,17H,2-4,10H2,1H3
    • InChI Key: DNXBAHJVPBKPKD-UHFFFAOYSA-N
    • SMILES: C1=NC(N2CCCCC2C2=CC=C(C)C=C2)=CC(N2C=NC=C2)=N1

Computed Properties

  • Exact Mass: 319.17969569g/mol
  • Monoisotopic Mass: 319.17969569g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 395
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 46.8Ų

Experimental Properties

  • Density: 1.23±0.1 g/cm3(Predicted)
  • Boiling Point: 556.8±50.0 °C(Predicted)
  • pka: 5.07±0.37(Predicted)

4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidi n-1-yl]pyrimidine Pricemore >>

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4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidi n-1-yl]pyrimidine Related Literature

Additional information on 4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidi n-1-yl]pyrimidine

Introduction to 4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine (CAS No. 1394730-98-3)

4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine, identified by its CAS number 1394730-98-3, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic molecule has garnered considerable attention due to its structural complexity and potential biological activities. The compound features a pyrimidine core, which is a common scaffold in many bioactive molecules, linked to an imidazole ring and a piperidine moiety substituted with a 4-methylphenyl group. Such structural motifs are frequently explored in the development of novel therapeutic agents.

The< strong>imidazole ring in 4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine contributes to its hydrogen bonding capabilities, which can be crucial for binding to biological targets. The< strong>piperidine group enhances lipophilicity, improving membrane permeability, which is often desirable for oral bioavailability. Additionally, the< strong>4-methylphenyl substituent may modulate electronic properties and interactions with biological receptors. These features make the compound a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been a surge in research focused on developing small molecules that can modulate protein-protein interactions (PPIs). Pyrimidine derivatives, such as 4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine, have shown potential in this area due to their ability to interact with hydrophobic pockets and aromatic residues in target proteins. Current studies indicate that this compound may exhibit inhibitory effects on certain kinases and transcription factors, making it a valuable tool for exploring new therapeutic strategies.

The< strong>pyrimidine core of 4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine is particularly noteworthy, as it is a well-documented pharmacophore in drug development. Pyrimidine-based compounds have been successfully used in the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders. The structural flexibility of this molecule allows for modifications that can fine-tune its biological activity, making it adaptable for targeting multiple disease pathways.

Recent advances in computational chemistry have enabled more efficient screening of compounds like 4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine for potential drug candidates. Molecular docking studies have suggested that this compound may interact with enzymes involved in metabolic pathways relevant to neurodegenerative diseases. This aligns with ongoing research efforts to identify novel therapeutics for conditions such as Alzheimer's and Parkinson's diseases.

The< strong>piperidine substituent in 4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine also plays a critical role in determining its pharmacokinetic properties. Piperidine derivatives are known for their favorable solubility and stability, which are essential for drug formulation and delivery. This makes 1394730-98-3 an attractive candidate for further preclinical development.

In conclusion, 4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine (CAS No. 1394730-98-3) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its combination of an imidazole ring, pyrimidine core, and piperidine substituent makes it well-suited for modulating various biological targets. As research continues to uncover new therapeutic applications, this compound is poised to play a significant role in the development of next-generation drugs.

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